N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride
Overview
Description
“N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185668-03-4 . It has a molecular weight of 215.15 and its linear formula is C6 H10 N2 S . 2 Cl H .
Molecular Structure Analysis
The linear formula of “N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” is C6 H10 N2 S . 2 Cl H . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms.Physical And Chemical Properties Analysis
“N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 215.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Pharmacological Applications
Thiazole derivatives have been extensively studied for their diverse pharmacological activities. They exhibit a wide range of biological effects, including antimicrobial, antitumor, and antidiabetic properties, making them significant in medicinal chemistry. Thiazole-based compounds are often explored for new drug developments due to their structural versatility and biological relevance (Gurpreet Singh et al., 2022). Similarly, benzothiazole compounds have been identified for their antiviral, antimicrobial, and anticancer activities, highlighting the importance of the thiazole ring in drug discovery (M. Bhat and S. L. Belagali, 2020).
Neuroprotective Agents
The search for neuroprotective agents has led to the examination of thiazole derivatives. Chlormethiazole, a thiazole derivative, has been studied for its neuroprotective potential, particularly in the context of stroke and brain injury. Although clinical trials have shown mixed results, the pharmacological profile of chlormethiazole and its action on GABA receptors continue to make it a candidate for further research in neuroprotection (M. J. Wilby and P. Hutchinson, 2006).
Material Science Applications
In material science, thiazole compounds have been explored for their utility in creating advanced materials. Xylan derivatives, for instance, have shown potential in forming biopolymer ethers and esters with specific properties that could be beneficial in drug delivery systems and as additives in various industrial applications (K. Petzold-Welcke et al., 2014).
Safety And Hazards
The safety information for “N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” indicates that it is classified as Acute Tox. 3 Oral . This means it can be toxic if swallowed. The hazard statements include H301, which means "Toxic if swallowed" . Precautionary statements include P301 + P310, which means "IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician" .
properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDLNBKOVSAJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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